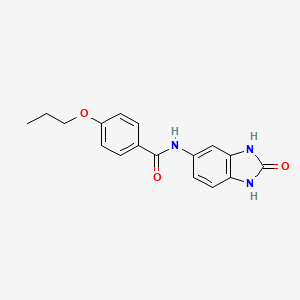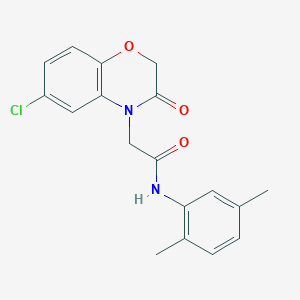![molecular formula C14H15ClFNO B4405036 N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride](/img/structure/B4405036.png)
N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride
Übersicht
Beschreibung
N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride, commonly known as FMA, is a chemical compound that has been widely used in scientific research. FMA is a selective serotonin reuptake inhibitor (SSRI) and has been found to have potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders.
Wirkmechanismus
FMA acts by inhibiting the reuptake of serotonin, a neurotransmitter that is involved in the regulation of mood, sleep, and appetite. By inhibiting the reuptake of serotonin, FMA increases the concentration of serotonin in the synaptic cleft, leading to an increase in serotonin signaling. This increased serotonin signaling is thought to be responsible for the anxiolytic and anti-depressant effects of FMA.
Biochemical and Physiological Effects:
FMA has been found to have several biochemical and physiological effects. It has been shown to increase the levels of serotonin in the brain, which is thought to be responsible for its anxiolytic and anti-depressant effects. FMA has also been found to increase the levels of dopamine and norepinephrine in the brain, which may contribute to its therapeutic effects.
Vorteile Und Einschränkungen Für Laborexperimente
FMA has several advantages for lab experiments. It is a highly selective N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride, which makes it a useful tool for studying the role of serotonin in various physiological and pathological conditions. FMA is also relatively easy to synthesize and has a high purity. However, FMA has some limitations for lab experiments. It has a short half-life and is rapidly metabolized in the body, which makes it difficult to study its long-term effects.
Zukünftige Richtungen
There are several future directions for the study of FMA. One direction is to investigate the potential therapeutic applications of FMA in the treatment of depression, anxiety, and other psychiatric disorders. Another direction is to study the long-term effects of FMA and its potential side effects. Additionally, the development of new analogs of FMA with improved pharmacokinetic properties may lead to the development of new and more effective treatments for psychiatric disorders.
Wissenschaftliche Forschungsanwendungen
FMA has been extensively studied for its potential therapeutic applications in the treatment of depression, anxiety, and other psychiatric disorders. It has been found to have a high affinity for the serotonin transporter and acts as a selective serotonin reuptake inhibitor (N-{[5-(4-fluorophenyl)-2-furyl]methyl}cyclopropanamine hydrochloride). FMA has also been found to have anxiolytic and anti-depressant effects in animal models.
Eigenschaften
IUPAC Name |
N-[[5-(4-fluorophenyl)furan-2-yl]methyl]cyclopropanamine;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14FNO.ClH/c15-11-3-1-10(2-4-11)14-8-7-13(17-14)9-16-12-5-6-12;/h1-4,7-8,12,16H,5-6,9H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RHDPGZDOYNAXQM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=CC=C(O2)C3=CC=C(C=C3)F.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClFNO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.72 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![3-[2-(4-acetyl-2-methoxyphenoxy)ethyl]-4(3H)-quinazolinone](/img/structure/B4404959.png)
![2,2-dimethyl-N-{[4-(4-nitrophenyl)-1-piperazinyl]carbonothioyl}propanamide](/img/structure/B4404961.png)

![2-{3-[(5-phenyl-1,3,4-oxadiazol-2-yl)methoxy]phenyl}quinoxaline](/img/structure/B4404975.png)
![4-methyl-1-[2-(3-nitrophenoxy)ethyl]piperidine hydrochloride](/img/structure/B4404980.png)
![N-[4-(1-pyrrolidinylcarbonyl)phenyl]ethanesulfonamide](/img/structure/B4404989.png)

![1-[4-(2-butoxyphenoxy)butyl]-1H-imidazole hydrochloride](/img/structure/B4405006.png)



![4-[3-(3-sec-butoxyphenoxy)propyl]morpholine hydrochloride](/img/structure/B4405043.png)
![2-({[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}methyl)-5-phenyl-1,3,4-oxadiazole](/img/structure/B4405050.png)
![1-[3-(2-bromo-4-chloro-6-methylphenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4405058.png)